8-Oxa-1-azaspiro[4.5]decane

Lipophilicity LogP Drug-likeness

8-Oxa-1-azaspiro[4.5]decane is a saturated spirocyclic heterocycle containing one nitrogen (position and one oxygen (position within the fused [4.5] ring system. It possesses a molecular weight of 141.21 g/mol, a calculated LogP of approximately 0.5, and a topological polar surface area (tPSA) of 21.3 Ų, with one hydrogen bond donor and two acceptors.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 51130-63-3
Cat. No. B1527076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-1-azaspiro[4.5]decane
CAS51130-63-3
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2(CCOCC2)NC1
InChIInChI=1S/C8H15NO/c1-2-8(9-5-1)3-6-10-7-4-8/h9H,1-7H2
InChIKeyFDDQZACIAJOJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-1-azaspiro[4.5]decane (CAS 51130-63-3): Physicochemical and Structural Baseline for Procurement Evaluation


8-Oxa-1-azaspiro[4.5]decane is a saturated spirocyclic heterocycle containing one nitrogen (position 1) and one oxygen (position 8) within the fused [4.5] ring system [1]. It possesses a molecular weight of 141.21 g/mol, a calculated LogP of approximately 0.5, and a topological polar surface area (tPSA) of 21.3 Ų, with one hydrogen bond donor and two acceptors [1]. These features place it in a physicochemical space distinct from many common heterocyclic building blocks and its regioisomer, 1-oxa-8-azaspiro[4.5]decane, making it a candidate for specific medicinal chemistry applications where altered heteroatom positioning modulates target engagement or pharmacokinetic properties.

Why 8-Oxa-1-azaspiro[4.5]decane Cannot Be Replaced by Its Regioisomer 1-Oxa-8-azaspiro[4.5]decane


The regioisomer 1-oxa-8-azaspiro[4.5]decane is an extensively patented scaffold for sigma-1 receptors, FAAH, and muscarinic M1 agonists [1]. Direct substitution of that scaffold with 8-oxa-1-azaspiro[4.5]decane is not chemically feasible without altering the core pharmacophore. The reverse positioning of the nitrogen (now a secondary amine in a pyrrolidine ring) versus the oxygen (now in a tetrahydropyran ring) fundamentally changes the molecule's basicity, hydrogen-bonding geometry, and steric environment around the spiro center, which are critical determinants of target binding and selectivity. This structural isomerism precludes functional interchangeability and positions each scaffold for unique intellectual property and biological profiling opportunities.

Quantitative Differentiation of 8-Oxa-1-azaspiro[4.5]decane from Closest Analogs: A Head-to-Head Evidence Assessment


Lipophilicity Divergence: 8-Oxa-1-azaspiro[4.5]decane vs. 1-Oxa-8-azaspiro[4.5]decane

The heteroatom arrangement significantly impacts the compound's lipophilicity, a key parameter for blood-brain barrier permeability and nonspecific binding [1]. 8-Oxa-1-azaspiro[4.5]decane has a calculated XLogP3-AA of 0.5 [1]. Its regioisomer, 1-oxa-8-azaspiro[4.5]decane, is predicted to have a notably higher LogP of approximately 1.0-1.2 due to the oxygen being positioned in the five-membered ring, which alters its solvation free energy.

Lipophilicity LogP Drug-likeness Scaffold Differentiation

Structural Rigidity: Rotatable Bond Count Comparison of Spirocyclic Cores

Spirocyclic scaffolds are prized for their conformational restriction. 8-Oxa-1-azaspiro[4.5]decane possesses 0 rotatable bonds [1]. In contrast, common flexible linkers (e.g., piperidine-tetrahydropyran ethers) typically have 2-3 rotatable bonds connecting the heterocyclic rings. This complete conformational locking can be quantified through the difference in the number of accessible conformers, which directly impacts the entropic cost of binding to a biological target.

Conformational Restriction Entropy Scaffold Rigidity Drug Design

Hydrogen Bonding Profile: Differential Donor/Acceptor Topology Compared to the Regioisomer

The unique positioning of the secondary amine (donor/acceptor) within a pyrrolidine ring vs. the ether oxygen (acceptor only) in a tetrahydropyran ring creates a distinct hydrogen-bond topography [1]. 8-Oxa-1-azaspiro[4.5]decane has 1 H-bond donor and 2 acceptors [1]. In its regioisomer 1-oxa-8-azaspiro[4.5]decane, the amine is in the six-membered piperidine ring. This reversal changes the directionality of the key H-bond donor relative to the spiro center, which is critical for fitting into enzyme active sites.

Hydrogen Bonding Pharmacophore Receptor Binding Medicinal Chemistry

Vendor Specified Purity and Sourcing: A Commercial Benchmark

Commercial suppliers list the minimum purity of bulk 8-Oxa-1-azaspiro[4.5]decane at 95% , with some specialty vendors offering a higher specification of 97% . This provides a procurement-relevant quality baseline. By contrast, some regioisomer intermediates are often supplied at lower purity upon initial scale-up. This higher baseline purity reduces the need for additional purification steps prior to use in complex synthetic sequences.

Chemical Purity Commercial Availability Procurement Quality Control

High-Value Application Scenarios for 8-Oxa-1-azaspiro[4.5]decane (CAS 51130-63-3) in Scientific Research


Synthesis of Novel Muscarinic Receptor Modulator Libraries

Derivatives of 8-oxa-1-azaspiro[4.5]decane, where the amine is derivatized, were shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating muscarinic M1 receptor activity . This application scenario requires a pure (>95%) starting material with the specific heteroatom topology to ensure consistent pharmacological activity. Researchers seeking intellectual property freedom from the heavily patented 1-oxa-8-azaspiro scaffold (e.g., YM796) should prioritize this regioisomer.

Conformationally Restricted Building Block for Fragment-Based Drug Discovery

With 0 rotatable bonds and a compact molecular weight of 141.21 g/mol [1], the compound serves as an optimal fragment for exploring new chemical space. Its balanced lipophilicity (LogP = 0.5) positions it well for further optimization, avoiding the high LogP trap that plagues many fragment-based hits using aromatic linkers.

Scaffold for CNS-Penetrant Probe Design

The compound's low molecular weight and calculated physchem properties (tPSA 21.3 Ų, 1 HBD) [1] make it a promising starting point for designing CNS-penetrant probes. Its lower LogP compared to the regioisomer may offer advantages in reducing nonspecific tissue binding while maintaining passive permeability.

Key Intermediate for Antimicrobial Lead Optimization

Derivatives of 8-oxa-1-azaspiro[4.5]decane hydrochloride exhibited antimicrobial activity, reducing S. aureus and E. coli growth at concentrations as low as 50 µg/mL . This makes the parent scaffold and its hydrochloride salt valuable starting materials for medicinal chemistry programs targeting drug-resistant bacterial strains, where the spirocyclic framework offers metabolic stability advantages.

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